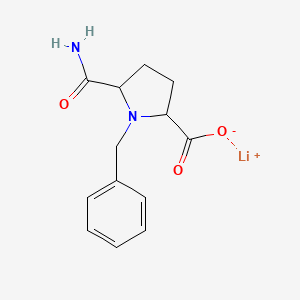
rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis” is a chiral lithium salt with a specific stereochemistry. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis typically involves the reaction of (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid with a lithium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a chiral ligand in asymmetric synthesis. Its unique stereochemistry allows it to induce chirality in the products, making it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its interactions with molecular targets in the body may lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science.
Wirkmechanismus
The mechanism of action of rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate: The parent compound without the lithium ion.
Lithium salts of other chiral carboxylates: Compounds with similar structures but different stereochemistry or functional groups.
Uniqueness
The uniqueness of rac-lithium(1+) ion (2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylate, cis lies in its specific stereochemistry and the presence of the lithium ion. This combination imparts unique properties, such as enhanced reactivity and selectivity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C13H15LiN2O3 |
|---|---|
Molekulargewicht |
254.2 g/mol |
IUPAC-Name |
lithium;1-benzyl-5-carbamoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O3.Li/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
ZURYYYMSSBLJDC-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


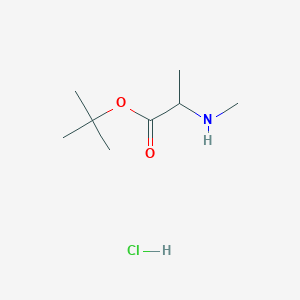
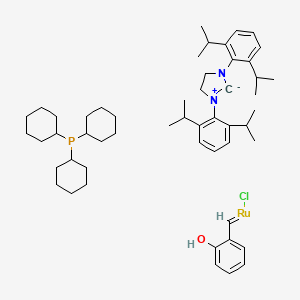
![(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B12307436.png)
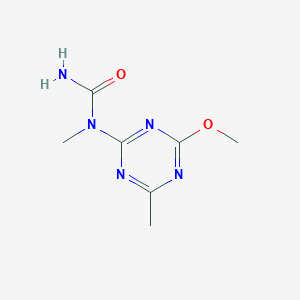
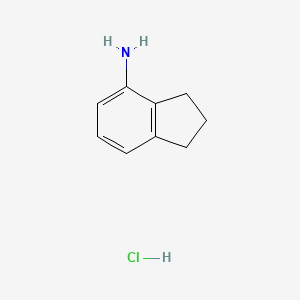
![9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12307461.png)
![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B12307464.png)
![rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans](/img/structure/B12307467.png)
![1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium](/img/structure/B12307480.png)
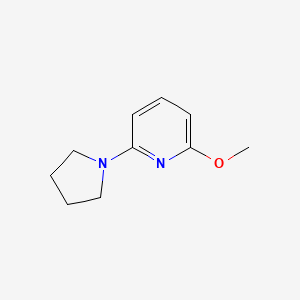

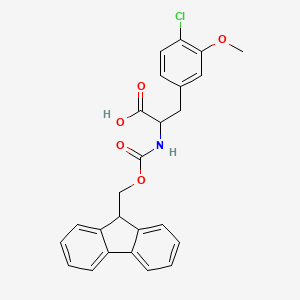
![4-(2,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12307490.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans](/img/structure/B12307491.png)
